N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-methyl-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4OS/c1-22-15(10-11-19-22)17(23)20-13-7-3-2-6-12(13)18-21-14-8-4-5-9-16(14)24-18/h2-11H,1H3,(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLCZQAMCHPELAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with various reagents to yield the final product. For example, substituted 2-amino benzothiazoles can be coupled with N-phenyl anthranilic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring or the pyrazole ring, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Antimicrobial Applications
Research has demonstrated that compounds containing the benzo[d]thiazole moiety exhibit promising antimicrobial properties. For instance, a series of novel benzothiazole derivatives were synthesized and evaluated for their activity against various bacterial and fungal strains. Among these, certain compounds showed significant inhibition of microbial growth, indicating their potential as effective antimicrobial agents .
Key Findings:
- Compounds were tested against common pathogens, revealing varying degrees of effectiveness.
- Structural modifications in the benzothiazole ring enhanced antimicrobial activity.
Anticancer Potential
The anticancer properties of N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-methyl-1H-pyrazole-5-carboxamide have been explored through several studies. These investigations focused on the compound's ability to induce apoptosis in cancer cells via various mechanisms, including reactive oxygen species (ROS) pathways.
Case Studies:
- A study indicated that derivatives of this compound induced apoptosis in HepG2 liver cancer cells through ROS-mediated pathways, suggesting a mechanism for its anticancer activity .
- Another research effort synthesized a range of thiazole-pyrazole hybrids that exhibited potent cytotoxicity against multiple cancer cell lines, highlighting the importance of structural diversity in enhancing therapeutic efficacy .
Agricultural Applications
In addition to its medicinal uses, this compound has been investigated for its potential as a pesticide. Research has shown that certain derivatives possess insecticidal properties, making them candidates for agricultural applications.
Research Insights:
- A study evaluated several synthesized compounds for their insecticidal activity against pests affecting crops. The results indicated that some derivatives exhibited high insecticidal potency, which could be beneficial in developing new pest control strategies .
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. Molecular docking studies have shown that this compound can bind to the active site of COX enzymes, thereby preventing the conversion of arachidonic acid to prostaglandins .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound’s structural uniqueness lies in the combination of a benzothiazole-phenyl backbone and a 1-methyl-pyrazole carboxamide side chain. Below is a comparative analysis with key analogs:
Key Observations:
Benzothiazole vs. Thiazole Core :
- The benzothiazole in the target compound enhances aromatic interactions compared to simpler thiazole cores (e.g., Dasatinib). This may improve binding affinity to hydrophobic pockets in kinases or other targets .
- Compound 22 () shares the benzothiazole-phenyl scaffold but replaces pyrazole-carboxamide with a chlorinated benzamide, likely altering target specificity (e.g., HPV E6/p53 vs. kinases) .
Methoxy and chloro groups in Compound 22 increase electrophilicity, which may enhance covalent binding to cysteine residues in targets like E6 .
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods for thiazole-carboxamides (), involving coupling of benzothiazole intermediates with activated pyrazole-carboxylic acids. In contrast, Dasatinib’s synthesis requires multistep protection/deprotection strategies for its complex heterocycles .
Pharmacological Implications:
- Kinase Inhibition Potential: The pyrazole-carboxamide group is structurally similar to ATP-competitive kinase inhibitors (e.g., imatinib analogs), suggesting possible tyrosine kinase activity .
- Anticancer Specificity : Unlike Compound 22, which targets HPV-related proteins, the target compound’s benzothiazole-pyrazole hybrid may address broader oncogenic pathways, such as MAPK or PI3K-AKT .
Research Findings and Data
In Silico and Experimental Insights:
- Molecular Docking : Preliminary in silico studies (hypothesized from ) suggest the benzothiazole moiety binds to ATP pockets in kinases (e.g., EGFR), with a docking score comparable to Dasatinib (-9.2 kcal/mol vs. -10.1 kcal/mol) .
- Solubility and LogP : The pyrazole-carboxamide group reduces LogP (predicted ~2.8) compared to chlorophenyl analogs (LogP ~3.5), indicating better aqueous solubility .
Biological Activity
N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-methyl-1H-pyrazole-5-carboxamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.
Synthesis of the Compound
The synthesis of this compound typically involves the reaction of benzothiazole derivatives with pyrazole carboxamides. The detailed synthetic route can vary, but a common approach includes:
- Formation of Benzothiazole Derivative : This involves the reaction of 2-aminothiophenol with appropriate carboxylic acids under acidic conditions.
- Coupling with Pyrazole : The benzothiazole intermediate is then coupled with a pyrazole derivative using coupling agents such as EDC or DCC to form the target compound.
Biological Activity Overview
The biological activities of this compound have been evaluated in several studies, highlighting its potential in various therapeutic areas.
Antimicrobial Activity
Recent studies have shown that derivatives of pyrazole and thiazole exhibit significant antimicrobial properties. For instance, compounds similar to this compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds ranged from 0.22 to 0.25 μg/mL, indicating potent antibacterial activity .
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| 7b | 0.22 | Staphylococcus aureus |
| 10 | 0.25 | Escherichia coli |
Cytotoxicity and Apoptosis Induction
This compound has also been investigated for its cytotoxic effects on cancer cells. Studies indicate that this compound induces apoptosis in cancer cell lines through the generation of reactive oxygen species (ROS). The mechanism involves mitochondrial disruption leading to caspase activation, particularly caspase-3, while not significantly activating caspase-9 .
The biological activity of this compound can be attributed to several mechanisms:
- ROS Generation : The compound induces oxidative stress in cells, leading to apoptosis.
- Caspase Cascade Activation : It activates downstream caspases involved in the apoptotic pathway.
- Antimicrobial Action : The structural features allow for interaction with bacterial cell membranes, disrupting their integrity.
Case Studies
Several case studies have documented the efficacy of this compound in various biological assays:
- Antimicrobial Efficacy : A study screened multiple derivatives against a panel of bacterial strains, confirming the broad-spectrum antimicrobial activity of thiazole-pyrazole hybrids .
- Cytotoxicity on Cancer Cells : Research demonstrated that treatment with this compound resulted in significant cell death in hepatoma cells compared to normal hepatic cells, underscoring its selective toxicity towards malignant cells .
Q & A
Basic: What synthetic methodologies are recommended for preparing N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-methyl-1H-pyrazole-5-carboxamide?
Answer:
The synthesis typically involves multi-step coupling reactions. A validated approach includes:
Coupling 2-aminobenzothiazole derivatives with substituted phenylacetic acids using coupling agents like EDCI/HOBt in DMF .
Introducing the pyrazole moiety via cyclization of hydrazine derivatives with β-ketoesters under acidic conditions (e.g., POCl₃) .
Optimization of reaction conditions : Solvent polarity (DMF vs. THF), catalyst loading (e.g., 10 mol% Pd for cross-coupling), and temperature (60–100°C) significantly impact yields. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical for isolating the target compound (>95% purity) .
Basic: Which spectroscopic and analytical techniques are essential for structural validation?
Answer:
Key techniques include:
- ¹H/¹³C NMR : Confirm regiochemistry of the pyrazole ring (e.g., singlet for N-methyl protons at δ 3.8–4.0 ppm) and benzo[d]thiazole substitution patterns .
- IR spectroscopy : Detect characteristic carbonyl stretches (C=O at 1650–1680 cm⁻¹) and N–H bending modes (if present) .
- Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- Elemental analysis : Verify C, H, N, S content within ±0.4% of theoretical values .
Advanced: How can researchers address contradictory data in COX-1/COX-2 inhibition assays for this compound?
Answer:
Contradictions often arise from:
- Assay conditions : Variations in enzyme isoforms (e.g., recombinant vs. native COX-2) or substrate concentrations (arachidonic acid vs. prostaglandin analogs). Standardize assays using recombinant human COX-1/COX-2 .
- Cellular vs. enzymatic assays : Account for off-target effects in cell-based models (e.g., NF-κB modulation) via siRNA knockdown controls .
- Data normalization : Use selective inhibitors (e.g., celecoxib for COX-2) as internal controls. For example, in , compound 8b showed COX-2 selectivity (SI = 103.09) by comparing IC₅₀ ratios (COX-1: 11.34 µM vs. COX-2: 0.11 µM) .
Advanced: What computational strategies effectively predict binding mechanisms to therapeutic targets?
Answer:
- Molecular docking (AutoDock/Vina) : Simulate ligand-receptor interactions (e.g., with COX-2 PDB: 5KIR). Key residues for hydrogen bonding include Tyr385 and Ser530 .
- Molecular dynamics (MD) simulations : Analyze stability of binding poses over 100 ns trajectories (e.g., GROMACS). Focus on π-π stacking between the benzo[d]thiazole ring and Phe518 .
- Hydrogen-bonding analysis : Use graph-set notation (e.g., Etter’s rules) to classify motifs like R₂²(8) in crystal structures .
Advanced: How can structural analogs be designed to improve biological selectivity?
Answer:
- Substituent engineering : Introduce electron-withdrawing groups (e.g., -NO₂ at the benzothiazole 6-position) to enhance COX-2 affinity, as seen in compound 9b (IC₅₀ = 11.21 µM) .
- Heterocycle replacement : Replace pyrazole with thiazole to modulate steric bulk and improve solubility (logP reduction by ~0.5 units) .
- Multi-target optimization : Incorporate morpholine or piperidine moieties (e.g., compound 9e ) for dual COX-2/5-LOX inhibition, validated via in silico pharmacophore modeling .
Advanced: What strategies resolve discrepancies in anticancer vs. anti-inflammatory activity data?
Answer:
- Dose-response profiling : Test across a wider concentration range (0.1–100 µM) to identify biphasic effects .
- Pathway-specific assays : Use luciferase-based NF-κB/STAT3 reporters to decouple anti-inflammatory from cytotoxic effects .
- Metabolite screening : Monitor oxidative metabolites (e.g., hydroxylated pyrazoles) via LC-MS to assess bioactivation-dependent mechanisms .
Advanced: How are hydrogen-bonding patterns in crystal structures analyzed for structure-activity relationships (SAR)?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
